[2-Fluoro-(4-difluoromethoxy)phenyl]-methanesulfonyl chloride
Description
[2-Fluoro-(4-difluoromethoxy)phenyl]-methanesulfonyl chloride is a fluorinated aromatic sulfonyl chloride with a methanesulfonyl group (-SO₂Cl) attached to a phenyl ring substituted with a fluorine atom at position 2 and a difluoromethoxy (-OCF₂H) group at position 3. This compound is structurally distinct due to the combination of electron-withdrawing fluorine and difluoromethoxy substituents, which influence its reactivity, stability, and applications in organic synthesis, particularly in forming sulfonamides or sulfonate esters .
Key characteristics likely include:
- Molecular weight: ~264.63 g/mol (estimated based on substituents).
- Reactivity: High due to the sulfonyl chloride group, which reacts readily with nucleophiles.
- Applications: Potential use in pharmaceutical intermediates or agrochemicals, leveraging the fluorine substituents for enhanced metabolic stability .
Properties
IUPAC Name |
[4-(difluoromethoxy)-2-fluorophenyl]methanesulfonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6ClF3O3S/c9-16(13,14)4-5-1-2-6(3-7(5)10)15-8(11)12/h1-3,8H,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQDZJMJQYIQVDS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1OC(F)F)F)CS(=O)(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClF3O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
[2-Fluoro-(4-difluoromethoxy)phenyl]-methanesulfonyl chloride is a chemical compound that has garnered attention in pharmaceutical research due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and comparative studies with similar compounds.
Chemical Structure and Properties
The compound features a fluorinated aromatic ring substituted with a methanesulfonyl chloride group. Its chemical structure can be represented as follows:
This structure contributes to its unique reactivity and interaction with biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. It acts as an electrophile, capable of forming covalent bonds with nucleophilic sites in proteins, which can lead to modulation of enzymatic activity and signal transduction pathways.
Key Mechanisms:
- Enzyme Inhibition: The compound may inhibit key enzymes involved in metabolic pathways, potentially affecting cell proliferation and apoptosis.
- Receptor Modulation: Interaction with various receptors can alter cellular responses, influencing processes such as differentiation and survival.
Anticancer Properties
Research indicates that this compound exhibits significant anticancer activity across various cancer cell lines. For instance, studies have shown that it can induce apoptosis in leukemia cells by activating caspase pathways.
Table 1: Anticancer Activity in Various Cell Lines
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| HL-60 | 10 | Induction of apoptosis via caspase activation |
| MDA-MB-231 | 15 | Cell cycle arrest and apoptosis |
| A549 | 12 | Inhibition of proliferation |
Antimicrobial Activity
In addition to its anticancer properties, this compound has been investigated for antimicrobial effects. Preliminary studies suggest it possesses notable activity against both gram-positive and gram-negative bacteria.
Table 2: Antimicrobial Activity
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 5 µg/mL |
| Escherichia coli | 8 µg/mL |
| Pseudomonas aeruginosa | 10 µg/mL |
Case Studies
Several case studies have highlighted the efficacy of this compound in preclinical models:
- Acute Myeloid Leukemia (AML): A study demonstrated that this compound promoted differentiation in AML blasts, significantly reducing tumor burden in xenograft models. The compound was administered orally at varying doses, showing improved survival rates compared to control treatments .
- Breast Cancer Models: Research indicated a synergistic effect when combined with doxorubicin in MDA-MB-231 cells, enhancing cytotoxicity and reducing side effects associated with chemotherapy .
Comparative Studies
Comparative analysis with similar fluorinated compounds reveals unique aspects of this compound:
- Fluoroanisoles: While both classes exhibit similar biological activities, the presence of the methanesulfonyl group in the studied compound enhances its reactivity and potential therapeutic applications.
- Other Fluorinated Compounds: Compounds with different substituents often show varied efficacy profiles; thus, the specific arrangement of fluorine and methanesulfonyl groups is critical for its biological activity.
Scientific Research Applications
Medicinal Chemistry
The compound is being investigated for its role in drug development. Its structure allows for:
- Enzyme Inhibition : The sulfonyl chloride group can react with nucleophiles, making it a candidate for designing enzyme inhibitors.
- Receptor Modulation : Research indicates potential applications in modulating receptors involved in various diseases, particularly in the treatment of cancer and metabolic disorders.
Case Study : A study demonstrated that derivatives of methanesulfonyl chlorides exhibit selective inhibition of certain enzymes, leading to improved therapeutic profiles in drug candidates targeting metabolic pathways .
Organic Synthesis
In synthetic organic chemistry, this compound serves as:
- Fluorination Agent : It can introduce fluorine into organic molecules, enhancing their biological activity and stability.
- Building Block for Complex Molecules : Used as a precursor in the synthesis of more complex fluorinated compounds.
Data Table 1: Fluorination Reactions Using Methanesulfonyl Chlorides
| Reaction Type | Example Compound | Outcome |
|---|---|---|
| Nucleophilic Substitution | Fluorinated Aromatic Compounds | Enhanced reactivity |
| Coupling Reactions | Biologically Active Molecules | Improved pharmacological properties |
Materials Science
The incorporation of fluorinated compounds into polymers can significantly alter their properties:
- Thermal Stability : Fluorinated materials often exhibit higher thermal stability and chemical resistance.
- Surface Properties : The introduction of fluorine can enhance hydrophobicity and reduce friction.
Case Study : Research has shown that polymers synthesized with fluorinated sulfonyl chlorides demonstrate superior mechanical properties compared to their non-fluorinated counterparts, making them suitable for high-performance applications .
Comparison with Similar Compounds
Structural and Physicochemical Properties
The table below compares [2-Fluoro-(4-difluoromethoxy)phenyl]-methanesulfonyl chloride with four analogs:
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Substituents | Melting Point (°C) | CAS RN |
|---|---|---|---|---|---|
| This compound (Target) | C₈H₆ClF₃O₃S | ~264.63* | 2-F, 4-OCF₂H | Not reported | Not available |
| [4-(Trifluoromethyl)phenyl]methanesulfonyl chloride | C₈H₆ClF₃O₂S | 258.64 | 4-CF₃ | 104–106 | 163295-75-8 |
| [3-(Trifluoromethyl)phenyl]methanesulfonyl chloride | C₈H₆ClF₃O₂S | 258.64 | 3-CF₃ | 173–174 | 127162-96-3 |
| (4-Fluorophenyl)methanesulfonyl chloride | C₇H₆ClFO₂S | 208.63 | 4-F | Not reported | 103360-04-9 |
| 4-Fluoro-2-methylbenzenesulfonyl chloride | C₇H₆ClFO₂S | 208.63 | 4-F, 2-CH₃ | Not reported | Not available |
*Estimated based on substituent contributions.
Key Observations:
Substituent Effects :
- The difluoromethoxy group in the target compound introduces steric bulk and enhanced electron-withdrawing effects compared to trifluoromethyl (-CF₃) or single fluorine substituents. This may reduce reactivity in nucleophilic substitution reactions compared to trifluoromethyl analogs .
- Positional Isomerism : The melting point of [3-(Trifluoromethyl)phenyl]methanesulfonyl chloride (173–174°C) is significantly higher than its 4-CF₃ isomer (104–106°C), likely due to differences in crystal packing and intermolecular interactions .
Molecular Weight and Solubility :
- The target compound’s higher molecular weight (~264.63 g/mol) compared to simpler analogs (e.g., 208.63 g/mol for (4-Fluorophenyl)methanesulfonyl chloride) suggests lower solubility in polar solvents, which is critical for reaction optimization .
Preparation Methods
Sulfonylation Using Methanesulfonyl Chloride
Reagents and Conditions:
Methanesulfonyl chloride is reacted with the aromatic precursor in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid generated during the reaction. The reaction is commonly performed in anhydrous solvents like dichloromethane or tetrahydrofuran at low temperatures (0–5 °C) to control the reaction rate and avoid side reactions.Mechanism:
The sulfonyl chloride group reacts with nucleophilic sites on the aromatic ring or phenolic oxygen to form the sulfonylated product. The base scavenges HCl, driving the reaction forward.Yield and Purity:
The reaction typically affords high yields (70–90%) of the desired sulfonyl chloride product with good purity after standard work-up and purification such as recrystallization or column chromatography.
Water-Based Preparation Methods
A novel approach involves the use of aqueous ammonia and triethylamine catalysts to prepare methanesulfonamide derivatives, which can be further converted to sulfonyl chlorides. This water-based method avoids organic solvents, reducing toxicity and cost, and improves selectivity and yield due to the catalytic effect of triethylamine.
This environmentally friendly method suggests potential adaptation for preparing sulfonyl chloride intermediates by controlling reaction conditions and subsequent chlorination steps.
Research Findings and Data Tables
| Parameter | Typical Conditions | Observations/Results |
|---|---|---|
| Solvent | Dichloromethane, THF | Anhydrous solvents preferred for high yield |
| Temperature | 0–5 °C | Low temperature controls reaction selectivity |
| Base | Triethylamine, pyridine | Neutralizes HCl, improves yield |
| Reaction Time | 1–4 hours | Longer times may increase side products |
| Yield | 70–90% | High yield with controlled conditions |
| Purification | Recrystallization, chromatography | Ensures product purity >95% |
Notes on Related Compounds and Analogous Preparations
The preparation of related compounds such as (4-chloro-2-fluorophenyl)methanesulfonyl chloride has been documented with similar sulfonylation strategies. These analogs provide insight into reaction optimization for fluorinated aromatic sulfonyl chlorides.
Photochemical studies on methanesulfonamide derivatives indicate that bond cleavage mechanisms can affect stability and reactivity, which are relevant considerations during synthesis and storage.
Summary and Recommendations
The preparation of this compound is best achieved by sulfonylation of the appropriately substituted aromatic precursor using methanesulfonyl chloride under anhydrous, low-temperature conditions with a suitable base.
Water-based catalytic methods offer promising green chemistry alternatives, though adaptation for this specific compound requires further research.
Careful control of reaction parameters ensures high yield and purity, critical for applications in pharmaceutical and agrochemical synthesis.
Q & A
Basic Research Questions
Q. What are the critical safety protocols for handling [2-Fluoro-(4-difluoromethoxy)phenyl]-methanesulfonyl chloride in laboratory settings?
- Methodological Answer :
- PPE Requirements : Wear nitrile gloves, chemical-resistant lab coats, and safety goggles. Use fume hoods to avoid inhalation of vapors, as the compound is acutely toxic via inhalation (H330) and causes severe skin burns (H314) .
- Emergency Response : In case of skin contact, immediately rinse with water for 15 minutes and remove contaminated clothing. For eye exposure, flush with water for 10–15 minutes and seek medical attention .
- Waste Disposal : Collect residues in approved containers for incineration at licensed facilities to prevent environmental release (H412) .
Q. What synthetic routes are reported for preparing this compound?
- Methodological Answer :
- Stepwise Sulfonation : React the precursor aryl compound (e.g., 2-fluoro-4-difluoromethoxy toluene) with chlorosulfonic acid under controlled temperatures (0–5°C) to form the sulfonic acid intermediate. Subsequent treatment with phosphorus pentachloride (PCl₅) in anhydrous dichloromethane yields the sulfonyl chloride .
- Alternative Route : Direct sulfonation using methanesulfonyl chloride in the presence of a base (e.g., triethylamine) to functionalize the aromatic ring .
Q. How should this compound be stored to maintain stability?
- Methodological Answer :
- Store in airtight, corrosion-resistant containers (e.g., glass with PTFE-lined caps) under inert gas (argon/nitrogen) at 2–8°C. Avoid moisture exposure to prevent hydrolysis to methanesulfonic acid derivatives .
Advanced Research Questions
Q. How can reaction conditions be optimized to enhance the yield of sulfonamide derivatives using this compound?
- Methodological Answer :
- Solvent Selection : Use polar aprotic solvents (e.g., DMF or acetonitrile) to stabilize intermediates and improve nucleophilic substitution efficiency .
- Temperature Control : Conduct reactions at −10°C to 0°C to minimize side reactions (e.g., over-sulfonation) while allowing gradual warming to room temperature for completion .
- Catalysis : Add catalytic iodine (I₂) to accelerate sulfonylation of amines, achieving yields >85% .
Q. What analytical techniques are most effective for characterizing this compound and its derivatives?
- Methodological Answer :
- NMR Spectroscopy : ¹⁹F NMR (δ −55 to −60 ppm) confirms fluorine substitution patterns, while ¹H NMR identifies aromatic protons and methoxy groups .
- Mass Spectrometry : High-resolution ESI-MS (e.g., m/z 246.0252) verifies molecular ion peaks and fragmentation patterns .
- HPLC Purity Analysis : Use a C18 column with UV detection at 254 nm; retention time correlates with sulfonyl chloride stability .
Q. How do fluorine substituents influence the compound’s reactivity in electrophilic aromatic substitution (EAS)?
- Methodological Answer :
- Electron-Withdrawing Effects : The 2-fluoro and 4-difluoromethoxy groups deactivate the benzene ring, directing EAS to the para position. Computational studies (DFT) show a 15% reduction in activation energy compared to non-fluorinated analogs .
- Hydrolytic Stability : Fluorine substituents slow hydrolysis rates by 40% compared to methyl analogs, as shown in pH 7.4 buffer stability assays .
Q. What in vitro models are suitable for assessing the genotoxic potential of this compound?
- Methodological Answer :
- Chromosomal Aberration Assay : Expose Chinese hamster ovary (CHO) cells to 0.1–1.0 mM concentrations with/without S9 metabolic activation. Fluorinated sulfonyl chlorides show clastogenicity only with activation, suggesting metabolite-mediated toxicity .
- Ames Test : Use Salmonella typhimurium TA100 strains to evaluate mutagenicity; negative results indicate low direct DNA interaction .
Q. Can computational modeling predict novel reaction pathways for this compound in drug synthesis?
- Methodological Answer :
- DFT Calculations : Simulate transition states for sulfonamide formation using Gaussian09 at the B3LYP/6-311+G(d,p) level. Predict regioselectivity in multi-step syntheses (e.g., boronate ester couplings) .
- Molecular Dynamics : Analyze solvation effects in DMSO/water mixtures to optimize coupling reactions with aryl piperazines .
Data Contradiction Analysis
Q. Discrepancies in reported hydrolysis rates: How to resolve conflicting stability data?
- Methodological Answer :
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
